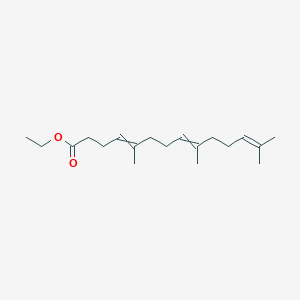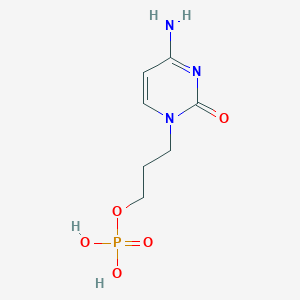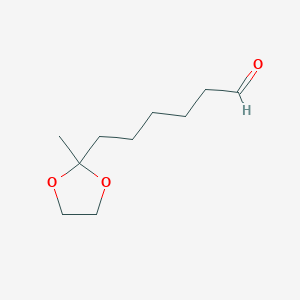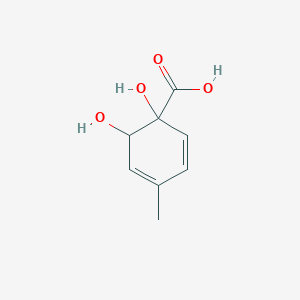
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester is a chemical compound with the molecular formula C7H13O6P. It is also known by other names such as methyl 3-[(dimethoxyphosphinyl)oxy]-2-butenoate and mevinphos . This compound is an ester derivative of butanoic acid and is characterized by the presence of a dimethoxyphosphinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of a dimethoxyphosphinylating agent . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents can also play a significant role in the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester involves its interaction with specific molecular targets. The dimethoxyphosphinyl group can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-methyl-, methyl ester: This compound has a similar ester structure but lacks the dimethoxyphosphinyl group.
Butanoic acid, 2-methyl-, ethyl ester: Another ester derivative with a different alkyl group.
Uniqueness
Butanoic acid, 2-(dimethoxyphosphinyl)-3-oxo-, methyl ester is unique due to the presence of the dimethoxyphosphinyl group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique reactions and exhibit distinct biological activities compared to other similar esters .
Propiedades
Número CAS |
58393-50-3 |
|---|---|
Fórmula molecular |
C7H13O6P |
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
methyl 2-dimethoxyphosphoryl-3-oxobutanoate |
InChI |
InChI=1S/C7H13O6P/c1-5(8)6(7(9)11-2)14(10,12-3)13-4/h6H,1-4H3 |
Clave InChI |
QXCFMGDASLVSIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)OC)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
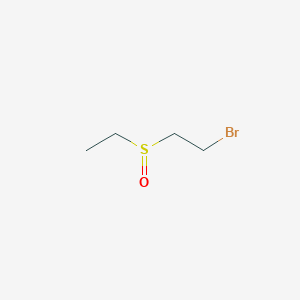
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
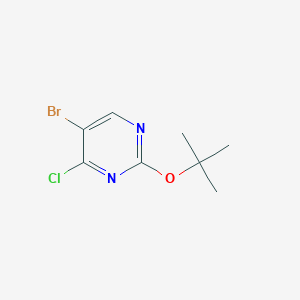
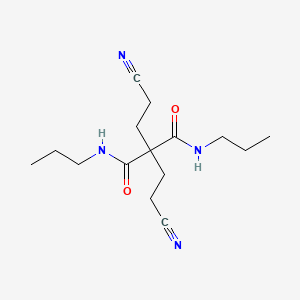
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
